molecular formula C23H35N7O5 B10759412 1-Guanidino-4-(N-nitro-benzoylamino-L-leucyl-L-prolylamino)butane

1-Guanidino-4-(N-nitro-benzoylamino-L-leucyl-L-prolylamino)butane

Cat. No.: B10759412
M. Wt: 489.6 g/mol
InChI Key: FIZYZWLGMGGGBJ-OALUTQOASA-N
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Description

1-GUANIDINO-4-(N-NITRO-BENZOYLAMINO-L-LEUCYL-L-PROLYLAMINO)BUTANE is a complex organic compound belonging to the class of dipeptides. These compounds are characterized by the presence of two alpha-amino acids joined by a peptide bond. The compound’s structure includes a guanidino group, a nitrobenzoyl group, and a sequence of leucyl and prolyl amino acids .

Preparation Methods

The synthesis of 1-GUANIDINO-4-(N-NITRO-BENZOYLAMINO-L-LEUCYL-L-PROLYLAMINO)BUTANE involves several steps:

    Starting Materials: The synthesis begins with the preparation of the individual amino acids, namely leucine and proline.

    Peptide Bond Formation: The amino acids are then joined by a peptide bond using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

    Guanidination: The guanidino group is introduced through the reaction of the peptide with a guanidinating agent like O-methylisourea.

Chemical Reactions Analysis

1-GUANIDINO-4-(N-NITRO-BENZOYLAMINO-L-LEUCYL-L-PROLYLAMINO)BUTANE undergoes various chemical reactions:

Scientific Research Applications

1-GUANIDINO-4-(N-NITRO-BENZOYLAMINO-L-LEUCYL-L-PROLYLAMINO)BUTANE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-GUANIDINO-4-(N-NITRO-BENZOYLAMINO-L-LEUCYL-L-PROLYLAMINO)BUTANE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-GUANIDINO-4-(N-NITRO-BENZOYLAMINO-L-LEUCYL-L-PROLYLAMINO)BUTANE can be compared with other dipeptides:

Properties

Molecular Formula

C23H35N7O5

Molecular Weight

489.6 g/mol

IUPAC Name

(2S)-N-[4-(diaminomethylideneamino)butyl]-1-[(2S)-4-methyl-2-[(4-nitrobenzoyl)amino]pentanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C23H35N7O5/c1-15(2)14-18(28-20(31)16-7-9-17(10-8-16)30(34)35)22(33)29-13-5-6-19(29)21(32)26-11-3-4-12-27-23(24)25/h7-10,15,18-19H,3-6,11-14H2,1-2H3,(H,26,32)(H,28,31)(H4,24,25,27)/t18-,19-/m0/s1

InChI Key

FIZYZWLGMGGGBJ-OALUTQOASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCCCCN=C(N)N)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NCCCCN=C(N)N)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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